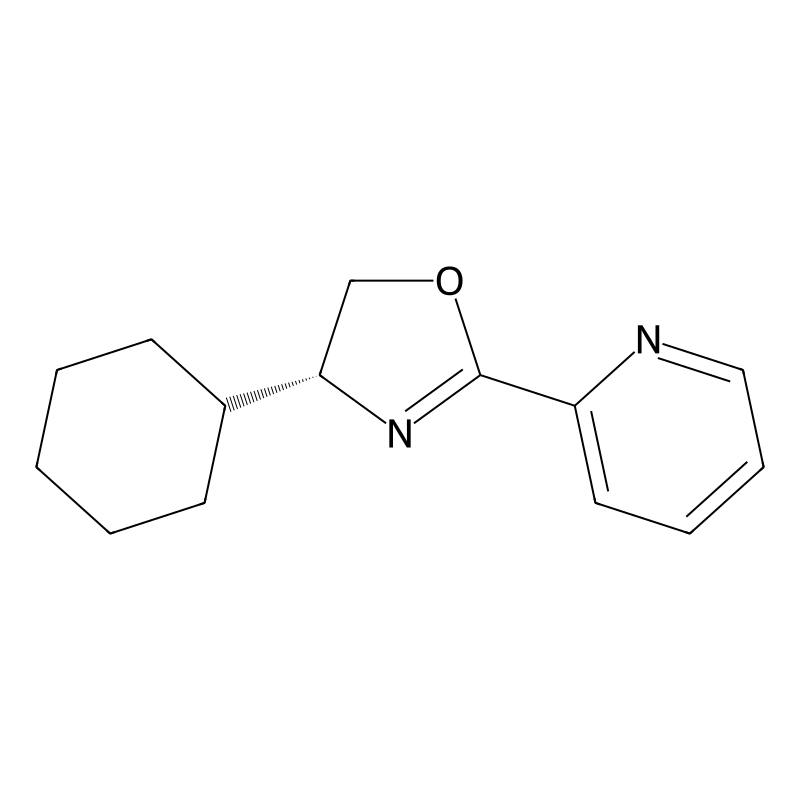

(R)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

Due to its complex structure and the presence of the oxazole ring, CHPO is being investigated for its potential medicinal properties. Research suggests it may have activity against certain enzymes or receptors in the body, although the specific mechanisms are not fully understood []. Further studies are needed to determine its potential as a drug candidate.

(R)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chemical compound with the molecular formula C₁₄H₁₈N₂O and a molecular weight of approximately 230.31 g/mol. This compound features a unique oxazole ring structure, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of a cyclohexyl group and a pyridine moiety contributes to its distinct properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

The chemical behavior of (R)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole can be characterized by its ability to undergo various reactions typical of oxazole derivatives. These may include:

- Nucleophilic Substitution: The nitrogen atom in the oxazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitutions, potentially leading to diverse derivatives with varied biological activities.

- Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, leading to the formation of pyridine derivatives and other byproducts.

These reactions are essential for modifying the compound for specific applications in drug development and organic synthesis .

(R)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has shown promising biological activities in preliminary studies. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Properties: Some derivatives have been tested against various bacterial strains, showing efficacy as potential antibiotics.

- Anticancer Activity: Certain oxazole derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting that (R)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole may also possess similar properties.

- Neuroprotective Effects: Studies on related compounds indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential .

The synthesis of (R)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions: Starting from appropriate precursors containing both cyclohexane and pyridine functionalities, cyclization can be induced using acid catalysts.

- Chiral Resolution: Given its chiral nature, obtaining the (R)-enantiomer may involve chiral resolution techniques such as chromatography or asymmetric synthesis methods.

- Functional Group Transformations: Various functional groups can be introduced or modified through standard organic transformations to enhance biological activity or solubility.

These methods highlight the complexity involved in synthesizing this compound while ensuring high purity and specificity .

(R)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole holds potential applications in several areas:

- Pharmaceutical Development: Its unique structure makes it a candidate for new drug formulations targeting infections or cancer.

- Material Science: The compound could be explored for use in developing new materials due to its structural properties.

- Chemical Research: As a versatile intermediate, it may serve as a building block for synthesizing more complex molecules in organic chemistry .

Interaction studies involving (R)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole focus on its binding affinities with biological targets. These studies are crucial for understanding:

- Receptor Binding: Investigating how the compound interacts with specific receptors can provide insights into its mechanism of action.

- Enzyme Inhibition: Evaluating its potential as an enzyme inhibitor can reveal pathways for therapeutic intervention.

Such studies are essential for assessing the compound's viability as a lead candidate in drug discovery processes .

Several compounds share structural similarities with (R)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | C₁₄H₁₈N₂O | Enantiomer with different biological activity profile |

| 4-Pyridinyl oxazoles | Varies | General class known for diverse pharmacological activities |

| Pyridine-containing heterocycles | Varies | Broad range of biological activities including anticancer effects |

The uniqueness of (R)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole lies in its specific combination of cyclohexane and pyridine functionalities within an oxazole framework, which may confer distinct pharmacological properties not found in other similar compounds .